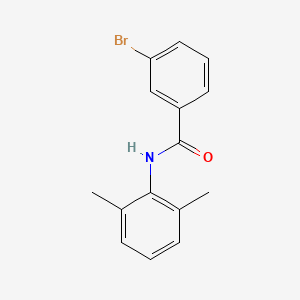

3-bromo-N-(2,6-dimethylphenyl)benzamide

Description

Overview of the Benzamide (B126) Chemical Class in Academic Research

The benzamide moiety, characterized by a carbonyl group attached to a benzene (B151609) ring and a nitrogen atom, is a prevalent structural motif in a vast number of organic compounds. In academic research, benzamides are extensively studied due to their versatile synthesis and wide range of applications. They serve as crucial intermediates in the synthesis of more complex molecules and are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials. The amide bond's planarity and ability to participate in hydrogen bonding are key factors influencing the conformational preferences and intermolecular interactions of these molecules, which in turn dictate their physical and biological properties.

Importance of Halogenated Benzamide Derivatives in Chemical Biology and Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzamide scaffold has profound effects on the molecule's physicochemical properties. Halogenation can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In chemical biology, halogenated benzamides are explored as probes for studying biological processes and as precursors for radiolabeled imaging agents. The bromine atom, in particular, is of interest due to its moderate electronegativity and size, which can lead to specific halogen bonding interactions with biological macromolecules, thereby enhancing binding affinity and selectivity.

Specific Research Focus: 3-bromo-N-(2,6-dimethylphenyl)benzamide as a Case Study

This review will use this compound as a focal point to illustrate the chemical and structural principles of halogenated N-arylbenzamides. While extensive, specific research on this particular molecule is not widely published, its structure encapsulates the key features of this compound class: a brominated benzene ring, an amide linkage, and a substituted N-aryl group. By examining its constituent parts and related structures, we can infer its potential properties and significance.

Contextualizing Structural and Chemical Attributes within Benzamide Research

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be tabulated based on available chemical information.

| Property | Value |

| Molecular Formula | C₁₅H₁₄BrNO |

| Molecular Weight | 304.18 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons |

Structural Insights from Related Compounds

The crystal structures of closely related N-arylbenzamides provide valuable insights into the likely conformation of this compound. For instance, the crystal structure of N-(2,6-dimethylphenyl)-3-methylbenzamide reveals that the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 73.3(1)°. nih.gov This significant twist is a common feature in N-(2,6-disubstituted-phenyl) amides and is attributed to the steric hindrance from the ortho substituents. It is highly probable that this compound adopts a similar conformation.

Furthermore, studies on other brominated benzamides have highlighted the role of the bromine atom in directing crystal packing through halogen bonding and other weak intermolecular interactions. researchgate.net

Synthesis and Reactivity

The synthesis of N-arylbenzamides is typically achieved through the acylation of an aniline (B41778) with a benzoyl chloride or benzoic acid. For this compound, a plausible synthetic route would involve the reaction of 3-bromobenzoyl chloride with 2,6-dimethylaniline (B139824).

The reactivity of this compound would be influenced by its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions. The bromine atom on the benzoyl ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a useful building block for the synthesis of more complex molecules.

Potential Applications in Research

Given the established roles of halogenated benzamides, this compound could be a valuable tool in several areas of chemical research:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The N-arylbenzamide core is present in a number of biologically active compounds, and the bromine atom allows for further functionalization to optimize activity and pharmacokinetic properties.

Materials Science: As a precursor for the synthesis of novel polymers or functional materials. The ability to undergo cross-coupling reactions provides a handle for incorporating this unit into larger molecular architectures.

Chemical Biology: As a molecular probe. The compound could be modified, for example, by introducing a fluorescent tag or a reactive group, to study biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZIQBDCLWTBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N 2,6 Dimethylphenyl Benzamide

Strategies for the Construction of the N-Arylbenzamide Core

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. derpharmachemica.com The synthesis of the N-arylbenzamide core of 3-bromo-N-(2,6-dimethylphenyl)benzamide is typically achieved through the coupling of 3-bromobenzoic acid and 2,6-dimethylaniline (B139824).

Amide Coupling Reaction Methodologies

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid component is usually activated to facilitate the reaction. derpharmachemica.com Several methodologies have been developed for this purpose, many ofwhich are applicable to the synthesis of this compound.

One of the most common approaches involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.comrsc.org The resulting 3-bromobenzoyl chloride can then react readily with 2,6-dimethylaniline to form the desired amide. The use of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the hydrochloric acid byproduct. derpharmachemica.com A general procedure involves heating the carboxylic acid with an excess of thionyl chloride, followed by removal of the excess reagent and subsequent reaction with the amine. researchgate.net

Alternatively, a plethora of coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. rsc.orgnih.gov Other effective coupling agents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). derpharmachemica.comrsc.org The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |

| Thionyl chloride (SOCl₂) | Pyridine, Triethylamine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Forms reactive acyl chloride intermediate; cost-effective. rsc.orgresearchgate.net |

| DCC, EDC | HOBt, DMAP | DCM, Dimethylformamide (DMF) | Widely used, good yields; byproduct removal can be an issue with DCC. rsc.orgnih.gov |

| BOP | Triethylamine, DIPEA | DMF, DCM | High efficiency, minimizes certain side reactions. rsc.org |

| HATU | DIPEA, Triethylamine | DMF, Acetonitrile (B52724) | Fast reaction rates, effective for hindered substrates. rsc.orgresearchgate.net |

Precursor Synthesis and Functional Group Introduction

The primary precursors for the synthesis of this compound are 3-bromobenzoic acid and 2,6-dimethylaniline.

Synthesis of 3-Bromobenzoic Acid:

3-Bromobenzoic acid can be prepared through the direct bromination of benzoic acid. This electrophilic aromatic substitution reaction typically employs bromine (Br₂) as the brominating agent. The reaction can be carried out in the presence of a Lewis acid catalyst or under forcing conditions. For instance, heating benzoic acid with bromine and water in a sealed tube at elevated temperatures can yield 3-bromobenzoic acid. nih.gov Another method involves the use of bromine in the presence of an oxidizing agent like potassium bromate (B103136) in a mixture of acetic acid and hydrochloric acid. nih.gov

Synthesis of 2,6-Dimethylaniline:

The industrial synthesis of 2,6-dimethylaniline often starts from m-xylene. The process involves nitration followed by reduction of the nitro group. However, this method can lead to a mixture of isomers. A more selective laboratory-scale synthesis involves the reduction of 2,6-dimethylnitrobenzene. researchgate.net Various reducing agents can be employed for this transformation, including tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. researchgate.net

Regioselective Bromination Techniques

The introduction of the bromine atom at the 3-position of the benzoyl moiety can also be achieved after the formation of the N-(2,6-dimethylphenyl)benzamide core. This requires a regioselective bromination reaction.

Direct Bromination Approaches

Direct bromination of N-(2,6-dimethylphenyl)benzamide can be accomplished using molecular bromine (Br₂). The reaction is typically carried out in a suitable solvent, such as glacial acetic acid. The amide group is a meta-directing deactivator, which favors the introduction of the bromine atom at the 3-position of the benzoyl ring. The reaction of N-(2,6-dimethylphenyl)benzamide with bromine in acetic acid can afford the desired 3-bromo derivative. nih.gov

Alternative Brominating Agents and Conditions

N-Bromosuccinimide (NBS) is a widely used and milder alternative to molecular bromine for electrophilic aromatic bromination. orgsyn.orgrsc.org The reaction with NBS is often carried out in a polar solvent like acetonitrile or a non-polar solvent like carbon tetrachloride, sometimes with the addition of a radical initiator or under photochemical conditions. rsc.org For activated aromatic rings, the reaction can proceed readily. In the case of N-(2,6-dimethylphenyl)benzamide, the presence of the deactivating amide group might necessitate the use of a catalyst or specific reaction conditions to achieve efficient bromination. The use of NBS in conjunction with a strong acid or a Lewis acid can enhance its electrophilicity and promote the desired reaction. orgsyn.org

Table 2: Comparison of Bromination Methods for Aromatic Compounds

| Brominating Agent | Typical Conditions | Selectivity | Advantages/Disadvantages |

| Bromine (Br₂) | Acetic acid | Good for meta-directing groups | Corrosive, generates HBr byproduct. nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄, with or without catalyst/light | Can be highly regioselective | Milder, easier to handle than Br₂; selectivity can depend on conditions. orgsyn.orgrsc.org |

Derivatization and Functionalization Reactions

The bromine atom in this compound serves as a versatile handle for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules.

Aryl bromides are excellent substrates for Suzuki-Miyaura coupling reactions, which involve the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon bonds. For example, the reaction of this compound with an arylboronic acid would yield a biaryl derivative.

The Heck reaction provides another route to carbon-carbon bond formation by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a vinyl group at the 3-position of the benzoyl ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a variety of nitrogen-containing substituents at the 3-position of the benzoyl moiety of this compound.

These derivatization reactions significantly expand the synthetic utility of this compound, making it a valuable building block in medicinal chemistry and materials science.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂, with a base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Heck Reaction | Alkene | Pd(OAc)₂, with a phosphine (B1218219) ligand and a base (e.g., Et₃N) | C-C |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand and a strong base (e.g., NaOtBu) | C-N |

Substitution Reactions at Brominated Positions

The bromine atom on the benzoyl ring is a key functional group for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a robust method for forming a new C-C bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. The general success of Suzuki reactions for aryl halides suggests this would be a viable strategy for modifying the 3-position of the benzoyl ring. aidic.it

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This would yield a new derivative with an amino group at the 3-position, significantly altering the molecule's electronic and structural properties.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling reaction between the aryl bromide and a terminal alkyne can be employed. This palladium- and copper-cocatalyzed reaction is highly efficient for creating C(sp²)-C(sp) bonds. nanochemres.org

While specific documented examples for this compound are not prevalent, the reactivity of aryl bromides in these transformations is a fundamental and widely applied principle in organic synthesis. aidic.it The choice of ligands, base, and solvent is crucial for optimizing these reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Moiety at 3-position |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Alkyl, Vinyl |

| Buchwald-Hartwig | R₂NH | C-N | Secondary or Tertiary Amine |

| Sonogashira | R-C≡CH | C-C (sp) | Alkyne |

| Heck | Alkene | C-C | Substituted Alkene |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Alkyl, Vinyl |

Reactions of the Amide Linkage

The amide bond, while generally stable, can undergo specific chemical transformations under defined conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield its constituent carboxylic acid and amine. In this case, hydrolysis of this compound would produce 3-bromobenzoic acid and 2,6-dimethylaniline. This reaction effectively cleaves the molecule into its two original building blocks.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group. This transformation would convert the amide into a secondary amine, yielding 3-bromo-N-(2,6-dimethylbenzyl)amine.

These reactions highlight the potential to either deconstruct the molecule or to transform the core amide functionality into a different chemical group.

Modifications of the Dimethylphenyl Moiety

The 2,6-dimethylphenyl group presents significant steric hindrance around the amide nitrogen. The two ortho-methyl groups force the phenyl ring to be twisted out of the plane of the amide group, which interrupts π-electron conjugation between the ring and the amide bond. nih.gov This steric bulk also deactivates the ring towards typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). Research on similarly substituted phenols has shown that reactions like Friedel-Crafts carboxamidation can proceed, but often with very low yields, underscoring the challenge of modifying this sterically crowded ring. inovatus.es Consequently, reactions targeting the dimethylphenyl moiety are expected to be difficult and are not commonly reported.

Green Chemistry Principles in Synthesis of Halogenated Benzamides

The synthesis of halogenated benzamides and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Eco-friendly Reagents and Solvents

A major focus in greening synthetic routes is the replacement of conventional hazardous organic solvents with more environmentally benign alternatives. acs.org

Solvent Selection: Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are being replaced by greener options. For palladium-catalyzed coupling reactions, solvents such as ethanol/water mixtures, isopropyl acetate (B1210297) (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been successfully evaluated. aidic.itrsc.org Water itself is an ideal green solvent, though its use can be limited by the poor solubility of organic reactants; this is often overcome by using water-miscible co-solvents or phase-transfer agents. aidic.it

Reagent Choice: The use of atom-economical and less hazardous reagents is another key aspect. For halogenation steps, for example, electrochemical methods that generate the active halogen species from simple salts like nBu₄NX or from hydrobromic acid are preferable to using elemental bromine, which is highly corrosive and hazardous. chemmethod.comwalisongo.ac.id

Table 2: Examples of Green Solvents in Amide and Coupling Chemistry

| Solvent | Type | Application | Reference |

| Water / Ethanol | Bio-based/Aqueous | Suzuki & Sonogashira Coupling | nanochemres.org |

| Isopropyl Acetate (i-PrOAc) | Ester | Suzuki-Miyaura Coupling of Amides | rsc.org |

| Cyclopentyl Methyl Ether (CPME) | Ether | Suzuki-Miyaura Coupling of Amides | rsc.org |

| Polyethylene Glycol (PEG) | Polymer | Benzimidazole Synthesis | researchgate.net |

Catalytic and Electrosynthetic Approaches

Catalysis and electrosynthesis are cornerstone technologies for developing sustainable chemical processes.

Electrosynthetic Methods: Electrochemistry offers a powerful green alternative to conventional synthesis, as it uses electrons—a traceless reagent—to drive reactions, often under mild conditions. rsc.org This approach has been successfully applied to the synthesis of halogenated N-aryl amides through an electrochemical cascade that combines amide bond formation with C-H halogenation. scispace.com Halogen-mediated electrosynthesis can generate the required halogenating agent in situ from simple halide salts, avoiding the transport and handling of hazardous chemicals. This method is noted for its high atom economy, mild reaction conditions, and reduced energy consumption. walisongo.ac.id

Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of 3-bromo-N-(2,6-dimethylphenyl)benzamide and Analogues.jst.go.jpnih.govnih.gov

Single crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. Studies on analogues such as N-(2,6-dimethylphenyl)benzamide and various bromo-substituted benzamides reveal key structural features that are likely shared by this compound. jst.go.jpnih.govnih.gov

Determination of Molecular Conformation and Geometry.nih.govnih.gov

The core amide linkage (–C(=O)N–H–) is a defining feature of these molecules. In related N-(aryl) amides, the conformation of the N—H and C=O bonds is consistently found to be anti to each other. nih.govnih.gov This arrangement is a common and stable conformation for secondary amides.

In the case of N-(2,6-dimethylphenyl)benzamide, an analogue lacking the bromine substituent, the crystal structure is notable for having two independent molecules in the asymmetric unit. nih.gov This indicates slight differences in their packing environments. The central amide group in this analogue is nearly planar. nih.govresearchgate.net Similarly, in 3-bromo-N-(4-methoxyphenyl)benzamide, the central amide segment is also observed to be almost planar. jst.go.jp The steric hindrance from the two methyl groups on the 2,6-dimethylphenyl ring forces the amide group to be twisted out of the plane of this aromatic ring, which interrupts the π-electron conjugation between them. researchgate.net

Analysis of Dihedral Angles and Torsional Relationships.nih.govnih.gov

In N-(2,6-dimethylphenyl)benzamide, the benzoyl and aniline (B41778) rings are almost orthogonal to each other, with dihedral angles of 86.3(1)° and 86.0(1)° for the two molecules in the asymmetric unit. nih.gov This significant twist is due to the steric pressure from the ortho-methyl groups. A similar large dihedral angle of 77.4(1)° is seen in 3-chloro-N-(3-methylphenyl)benzamide. researchgate.net

| Compound | Dihedral Angle Between Phenyl Rings (°) | Dihedral Angle (Amide Plane to Benzoyl Ring) (°) | Dihedral Angle (Amide Plane to Aniline Ring) (°) |

| N-(2,6-dimethylphenyl)benzamide | 86.3(1) / 86.0(1) | 17.1(3) / 16.4(3) | - |

| 2-methyl-N-(2,6-dimethylphenyl)benzamide | 14.26(7) | 50.3(3) | 64.6(3) |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | 10.40(12) | - | - |

| 4-bromo-N-phenylbenzamide | 58.63(9) | 29.2(2) | 30.2(2) |

| 3-chloro-N-(3-methylphenyl)benzamide | 77.4(1) | - | - |

Intermolecular Interactions in the Crystalline State

The way individual molecules of a compound pack together in a crystal is dictated by a variety of non-covalent intermolecular forces. These interactions create a stable, repeating three-dimensional structure known as the supramolecular architecture.

Characterization of Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, C—H⋯π).nih.govnih.govnih.gov

The most prominent intermolecular interaction in this class of compounds is the hydrogen bond between the amide N–H group (donor) and the carbonyl oxygen (O=C) of a neighboring molecule.

N—H⋯O Hydrogen Bonds: In the crystal structures of analogues like N-(2,6-dimethylphenyl)benzamide and 4-bromo-N-phenylbenzamide, these N—H⋯O hydrogen bonds are a recurring motif, linking molecules together to form infinite chains. nih.govnih.gov These chains are a fundamental component of the supramolecular assembly.

C—H⋯O and C—H⋯π Interactions: Weaker hydrogen bonds, such as those involving carbon atoms as donors (C–H), also play a significant role in stabilizing the crystal lattice. In the crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, C—H⋯O hydrogen bonds link the primary N—H⋯O chains into layers. nih.gov Furthermore, C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, help to connect these layers, building a three-dimensional network. nih.govnih.gov

| Compound | Hydrogen Bond Type | Description |

| N-(2,6-dimethylphenyl)benzamide | N—H⋯O | Links molecules into infinite chains along the c-axis. nih.gov |

| 4-bromo-N-phenylbenzamide | N—H⋯O | Links molecules into chains along the a-axis. nih.gov |

| C—H⋯π | Combines with N—H⋯O bonds to form a 3D network. nih.gov | |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | N—H⋯O | Links molecules into chains along the b-axis. nih.gov |

| C—H⋯O | Links the primary chains to form layers. nih.gov |

Investigation of Halogen Bonding (Br—Br, C—Br—π) and its Role in Crystal Packing.jst.go.jpnih.gov

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), attracting a nucleophile. nih.gov This interaction is increasingly recognized as a key tool in crystal engineering.

Br⋯Br Interactions: In the crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, a short Br⋯Br contact of 3.6141(4) Å is observed. nih.govresearchgate.net This distance is less than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. These halogen bonds link the hydrogen-bonded chains together to form ribbons. A similar stabilizing Br⋯Br interaction is noted in 4-bromo-N-(2-nitrophenyl)benzamide. researchgate.net

π-π Stacking Interactions and Supramolecular Architecture.nih.govrsc.org

The interaction between the flat faces of adjacent aromatic rings, known as π-π stacking, is another crucial factor in the assembly of these molecules. nih.gov These interactions are typically offset, where the rings are not perfectly face-to-face but are displaced to minimize repulsion.

Polymorphism and Solid-State Structural Systematics of Halogenated Benzamides

The solid-state arrangement of molecules, or crystal packing, is a critical factor in determining the physical properties of a material. In the case of halogenated benzamides, the interplay of various intermolecular interactions, such as hydrogen bonds and halogen bonds, gives rise to diverse and often predictable structural motifs. The study of how halogen substitution systematically influences these packing arrangements provides valuable insights into crystal engineering and the design of materials with specific properties.

Research into isomer grids of halogenated benzamides, where the position and type of halogen are systematically varied, has revealed clear trends in their solid-state structures. A comprehensive study on N-(chlorophenyl)pyridinecarboxamides, for example, demonstrated that several of the nine isomers studied were isomorphous with their brominated counterparts. dcu.ie This suggests a high degree of structural predictability based on the halogen present. Specifically, five of the nine N-(chlorophenyl)pyridinecarboxamides crystal structures are isomorphous with their N-(bromophenyl)pyridinecarboxamide analogues. dcu.ie

The primary hydrogen bonding motif in many halogenated benzamides involves the amide N-H group and a suitable acceptor. In the absence of stronger acceptors, amide-amide N-H···O=C hydrogen bonds are common, leading to the formation of chains or dimers. For instance, in the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov Similarly, molecules of 2-chloro-N-(2,6-dimethylphenyl)benzamide are linked into infinite chains running along the a-axis by intermolecular N—H···O hydrogen bonds. researchgate.net

The presence of a halogen atom introduces the possibility of halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. The strength and directionality of these interactions can significantly influence the crystal packing. Studies have shown that the structural influence of halogens increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen's σ-hole. nih.gov In some structures, C-Br···O=C interactions have been observed to cause more compact packing arrangements, leading to higher than expected melting points. dcu.ie Halogen-halogen interactions, such as Br···Br contacts, can also play a role in stabilizing the crystal lattice. researchgate.net

The conformation of the benzamide (B126) molecule itself, particularly the dihedral angles between the aromatic rings and the central amide group, is also a key determinant of the final crystal structure. In 4-bromo-N-phenylbenzamide, the molecule is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. nih.gov The steric hindrance introduced by substituents, such as the two methyl groups in the 2,6-dimethylphenyl ring of the title compound, forces the aromatic rings to be nearly orthogonal to each other in the solid state. researchgate.net This twisting can prevent the formation of some common hydrogen-bonded motifs and favor others.

While specific polymorphic studies on this compound are not extensively reported, the systematic analysis of related halogenated benzamides provides a strong framework for understanding its likely solid-state behavior. The combination of N-H···O hydrogen bonding, potential C-Br···O or other halogen bonds, and the sterically-driven molecular conformation will dictate its crystal packing. The tendency for isomorphism among different halogenated analogues suggests that its crystal structure may share features with other known chloro- and iodo-substituted N-(2,6-dimethylphenyl)benzamides.

Table 1: Crystallographic Data for Selected Halogenated Benzamides

| Compound | Crystal System | Space Group | V (ų) | Z | Ref. |

| 4-bromo-N-phenylbenzamide | Triclinic | Pī | 540.45(3) | 2 | nih.gov |

| 2-chloro-N-(2,6-dimethylphenyl)benzamide | Monoclinic | P2₁/n | 1349.69(15) | 4 | researchgate.net |

| N-(2,6-dimethylphenyl)benzamide | Orthorhombic | Pbca | 3004.8(9) | 8 | researchgate.net |

| 4-bromo-N-(2-nitrophenyl)benzamide | Triclinic | P1 | 1195.1(2) | 4 | researchgate.net |

Table 2: Key Intermolecular Interactions in Halogenated Benzamides

| Compound | Primary Hydrogen Bond | Other Significant Interactions | Ref. |

| 4-bromo-N-phenylbenzamide | N—H⋯O | C—H⋯π | nih.gov |

| 2-chloro-N-(2,6-dimethylphenyl)benzamide | N—H⋯O | - | researchgate.net |

| N-(chlorophenyl)pyridinecarboxamides | N−H···N(pyridine) or N-H···O | Halogen bonds | dcu.ie |

| 4-bromo-N-(2-nitrophenyl)benzamide | Intramolecular N—H⋯O | C—H⋯O, Br···Br | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-bromo-N-(2,6-dimethylphenyl)benzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of protons in the molecule.

Amide Proton (N-H): A single, often broad, resonance is expected for the amide proton, typically appearing in the downfield region of the spectrum (δ 8.0-9.5 ppm). Its broadness is due to quadrupole effects from the adjacent nitrogen atom and potential hydrogen bonding.

Aromatic Protons: The spectrum displays two distinct sets of signals corresponding to the two aromatic rings.

The 3-bromophenyl ring exhibits a complex pattern for its four protons. The proton at the C2 position (adjacent to the carbonyl and bromine) is expected to be a triplet or multiplet around δ 8.0-8.2 ppm. The other three protons on this ring will appear as a multiplet in the range of δ 7.3-7.8 ppm.

The 2,6-dimethylphenyl ring shows a characteristic pattern for its three protons: a triplet for the single proton at the C4' position and a doublet for the two equivalent protons at the C3' and C5' positions, typically observed between δ 7.0-7.3 ppm.

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups on the dimethylphenyl ring give rise to a sharp singlet in the upfield region, characteristically around δ 2.1-2.3 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their electronic environment.

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed as a single peak in the highly deshielded region of the spectrum, around δ 164-168 ppm.

Aromatic Carbons: The twelve aromatic carbons produce a series of signals between δ 120-140 ppm. The carbon atom bonded to the bromine (C-Br) shows a signal around δ 122 ppm, while the quaternary carbons of the dimethylphenyl ring to which the methyl groups are attached appear around δ 135 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons produce a single, sharp signal in the aliphatic region of the spectrum, typically around δ 18-20 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.50 | s (broad) | 1H | N-H |

| ~8.05 | t | 1H | Ar-H (C2-H) |

| ~7.75 | d | 1H | Ar-H |

| ~7.65 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.15 | m | 3H | Ar-H (dimethylphenyl) |

| ~2.20 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165.0 | C=O (amide) |

| ~138.5 | Ar-C (quaternary) |

| ~135.8 | Ar-C (quaternary, C-N) |

| ~135.2 | Ar-C (quaternary, C-CH₃) |

| ~133.5 | Ar-CH |

| ~130.2 | Ar-CH |

| ~128.4 | Ar-CH |

| ~126.0 | Ar-CH |

| ~122.5 | Ar-C (quaternary, C-Br) |

| ~18.5 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum for this compound is expected to show several characteristic absorption bands. nist.gov

N-H Stretch: A moderate to sharp absorption band appears around 3300-3250 cm⁻¹, indicative of the stretching vibration of the N-H bond in the secondary amide group.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations within the two aromatic rings.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Amide I Band (C=O Stretch): A very strong and sharp absorption peak is observed in the region of 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum and is assigned to the carbonyl (C=O) stretching vibration of the amide group.

Amide II Band (N-H Bend): Another characteristic amide band, found around 1550-1520 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region correspond to the C=C bond stretching vibrations within the phenyl rings.

C-Br Stretch: The stretching vibration for the carbon-bromine bond is typically weak and found in the fingerprint region of the spectrum, usually between 650-550 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3250 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1680 - 1650 | C=O Stretch (Amide I) | Amide |

| 1550 - 1520 | N-H Bend (Amide II) | Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 650 - 550 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of this compound and providing clues to its structure through fragmentation analysis. The molecular formula is C₁₅H₁₄BrNO.

Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity. These peaks will be at m/z values corresponding to [C₁₅H₁₄⁷⁹BrNO]⁺ and [C₁₅H₁₄⁸¹BrNO]⁺. This isotopic signature is a definitive indicator of a monobrominated compound. researchgate.net

Fragmentation Pattern: Electron ionization (EI) or other ionization methods can cause the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the connectivity of the molecule. Common fragmentation pathways for this compound are expected to include:

Cleavage of the amide C-N bond, leading to the formation of a 3-bromobenzoyl cation ([C₇H₄BrO]⁺) and a 2,6-dimethylaniline (B139824) radical, or a 2,6-dimethylphenylaminyl cation ([C₈H₁₀N]⁺) and a 3-bromobenzoyl radical. The 3-bromobenzoyl cation (m/z 183/185) is a particularly stable and likely fragment. researchgate.net

Loss of the bromine atom from the molecular ion, resulting in a fragment ion at [M-Br]⁺.

Further fragmentation of the benzoyl cation via loss of carbon monoxide (CO) to yield a 3-bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157).

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 303/305 | Molecular Ion [M]⁺ | [C₁₅H₁₄BrNO]⁺ |

| 183/185 | 3-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155/157 | 3-Bromophenyl cation | [C₆H₄Br]⁺ |

| 121 | 2,6-Dimethylphenylaminyl cation | [C₈H₁₀N]⁺ |

| 105 | Benzoyl cation (from loss of Br) | [C₇H₅O]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the subsequent assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the separation of starting materials, intermediates, and the final product can be visualized, typically under UV light.

Column Chromatography: For the preparative-scale purification of the crude product, column chromatography is the standard method. The crude material is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture (eluent) is passed through the column. Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound with great precision. Using a high-pressure pump to pass a solvent through a column with very small particle sizes, HPLC provides excellent separation and resolution. A UV detector is typically used to quantify the compound, and purity is often reported as a percentage based on the peak area.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), this method provides both purity data and mass information for definitive peak identification.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been widely employed to investigate the electronic properties and three-dimensional structure of 3-bromo-N-(2,6-dimethylphenyl)benzamide. These calculations, often performed using basis sets like B3LYP/6-311G(d,p), provide a quantum mechanical framework for understanding the molecule's fundamental characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is primarily located on the electron-rich bromobenzoyl moiety, while the LUMO is distributed across the amide linkage and the dimethylphenyl ring.

The energy difference between the HOMO and LUMO, known as the energy band gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations have quantified this gap, providing insights into the molecule's electronic stability and its potential to participate in charge transfer interactions.

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.45 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) surface analysis is used to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack. The MEP map for this compound highlights distinct areas of positive and negative potential.

The regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and bromine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, the areas of positive potential (blue) are primarily located around the hydrogen atoms of the amide group and the phenyl rings, suggesting these are favorable sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations model the movements of atoms and bonds, providing a comprehensive sampling of the accessible conformational space for this compound.

These simulations are essential for understanding the molecule's flexibility, particularly the rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the central amide moiety. By exploring the energy landscape, MD can identify various low-energy conformers that might be biologically relevant. This information is particularly valuable when considering how the molecule might adapt its shape to fit into a protein's binding pocket.

In Silico Prediction of Molecular Interactions

In silico methods are pivotal for predicting how this compound interacts with biological macromolecules, thereby offering insights into its potential mechanisms of action. These computational techniques can screen for potential binding targets and elucidate the specific forces driving the ligand-receptor recognition process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, docking studies have been performed to explore its binding affinity and mode of interaction with various biological targets, including those involved in fungal and bacterial pathways.

These studies have shown that the compound can fit into the active sites of enzymes, forming specific interactions that are crucial for its potential biological activity. The interactions are often a combination of hydrogen bonds, typically involving the amide group, and hydrophobic interactions, driven by the phenyl rings. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The predicted binding energies from these simulations provide a quantitative estimate of the ligand's affinity for the target protein.

Force field-based methods are a computationally efficient way to perform energy minimization and conformational analysis. These methods use a classical mechanics approach to calculate the potential energy of a molecule as a function of its atomic coordinates.

For this compound, energy minimization is used to find the lowest energy (most stable) conformation of the molecule. This is often done as a preliminary step before more computationally expensive calculations like DFT or as a final refinement step after molecular docking. Conformational analysis using force fields involves systematically rotating the molecule's rotatable bonds to map out its potential energy surface and identify all stable low-energy conformers. This provides a detailed understanding of the molecule's three-dimensional shape and flexibility, which are critical determinants of its biological activity.

Structure Activity Relationship Sar Investigations and Analog Design Principles

Influence of Bromine Substitution Position on Chemical Reactivity and Biological Interactions

The position of the bromine atom on the benzoyl ring is a critical determinant of the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. In 3-bromo-N-(2,6-dimethylphenyl)benzamide, the bromine atom at the meta-position primarily exerts an electron-withdrawing inductive effect. This electronic influence can modulate the reactivity of the benzamide (B126) in several ways. For instance, in reactions such as nucleophilic substitution, the bromine atom can be displaced by various nucleophiles, a reaction that can be utilized to synthesize a diverse range of derivatives. evitachem.com

From a biological standpoint, the 3-bromo substitution pattern is significant. In studies of related N-arylbenzamides, the nature and position of halogen substituents have been shown to be crucial for activity. For example, in a series of 3-halogenated-N-[2-(trifluoromethyl)phenyl]benzamides, the 3-bromo and 3-iodo substituents were found to adopt an anti conformation relative to the N-H bond within the central amide segment. researchgate.net This specific orientation can influence how the molecule fits into a biological target's binding pocket. Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a receptor, which can contribute to binding affinity. researchgate.netsemanticscholar.org The presence of the bromine at the 3-position can, therefore, dictate specific intermolecular interactions that are essential for molecular recognition and biological effect.

Role of the 2,6-Dimethylphenyl Moiety in Conformational Preferences and Steric Effects

The 2,6-dimethylphenyl group plays a pivotal role in defining the three-dimensional shape of this compound. The two methyl groups at the ortho positions of the aniline (B41778) ring introduce significant steric hindrance, which forces the benzoyl and the 2,6-dimethylphenyl rings to adopt a non-planar conformation.

Crystallographic studies of closely related N-(2,6-dimethylphenyl)benzamide and its derivatives consistently show that the two aromatic rings are nearly orthogonal to each other. researchgate.net For N-(2,6-dimethylphenyl)benzamide, the dihedral angles between the benzoyl and aniline rings are approximately 86.3° and 86.0° in the two molecules present in the asymmetric unit. researchgate.net This twisted conformation is a direct consequence of the steric clash that would occur between the ortho-methyl groups and the atoms of the benzamide bridge if the molecule were to adopt a more planar arrangement.

This sterically enforced twist has profound implications for the molecule's interaction with biological macromolecules. It presents a specific and relatively rigid three-dimensional pharmacophore, which can be crucial for selective binding to a receptor. The fixed orientation of the two aromatic rings can be a key feature for fitting into a well-defined binding site, potentially enhancing potency and selectivity.

Systematic Structural Modifications and Their Impact on Molecular Recognition

The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize its biological activity. These modifications can target different parts of the molecule to fine-tune its properties.

Alkyl and Aryl Substituent Effects on Benzamide Derivatives

The introduction of various alkyl and aryl substituents on either of the aromatic rings can significantly alter the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its molecular recognition. For instance, the synthesis of N-substituted benzamide derivatives has shown that modifications to the N-phenyl ring can have a substantial impact on antiproliferative activities in certain cancer cell lines.

In a broader context, the nature of substituents on the benzoyl ring also plays a critical role. The synthesis of a series of N-p-tolylbenzamide derivatives, for example, allows for the exploration of how different substituents on the benzoyl ring influence biological activity. nanobioletters.com These studies help in building a comprehensive SAR understanding, which can guide the design of more potent and selective analogs of this compound.

Conformational Analysis and Bioactive Conformation Hypothesis

Conformational analysis is key to understanding how this compound and its analogs interact with their biological targets. The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its receptor to elicit a biological response. For flexible molecules, identifying this conformation is a primary goal of drug design.

While a specific bioactive conformation for this compound is not definitively established in the absence of a co-crystal structure with its target, hypotheses can be formulated based on the conformations of related molecules. The near-orthogonal arrangement of the aromatic rings, enforced by the 2,6-dimethylphenyl group, is likely a key feature of its bioactive conformation. researchgate.net The anti-disposition of the 3-bromo substituent relative to the N-H bond, as seen in similar structures, further refines this hypothesis. researchgate.net Computational modeling and the synthesis of conformationally restricted analogs are powerful tools to test and refine the bioactive conformation hypothesis. nih.gov

Comparative Studies with Related N-Arylbenzamides and Their Derivatives

Comparing this compound with related N-arylbenzamides provides valuable context for its SAR. For example, comparing the crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide with its 3-fluoro and 3-iodo counterparts reveals how the nature of the halogen at the 3-position influences crystal packing and intermolecular interactions, such as halogen-halogen contacts. researchgate.net

Interactive Data Table: Conformational Data of Related N-Arylbenzamides

| Compound | Dihedral Angle (Benzoyl-Aniline Rings) | Reference |

| N-(2,6-dimethylphenyl)benzamide | 86.3° / 86.0° | researchgate.net |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | 43.94° / 55.66° | researchgate.net |

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78° / 18.87° | researchgate.net |

| 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide | 29.5° (amide-benzene ring) | nih.gov |

Biological and Biochemical Research Investigations Non Clinical Focus

Investigation of Molecular Targets and Pathways

No specific molecular targets or signaling pathways have been identified for 3-bromo-N-(2,6-dimethylphenyl)benzamide in publicly accessible research.

Enzyme Inhibition Mechanism Studies

There are no available studies investigating the inhibitory effects or mechanisms of action of this compound on enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), Histone Deacetylases (HDACs), or Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH).

Cellular and Subcellular Interaction Studies

Research detailing the interactions of this compound at a cellular or subcellular level, including specific protein binding targets or mechanisms of cellular uptake, has not been published.

Biochemical Assays for Interaction Profiling

There are no documented biochemical assays that have been specifically employed to profile the biological interactions of this compound.

Exploration of Biological Effects in Model Systems

No mechanistic, non-therapeutic studies exploring the biological effects of this compound in cellular or animal model systems are available in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced 3-bromo-N-(2,6-dimethylphenyl)benzamide Derivatives for Targeted Research

The core structure of this compound serves as a versatile scaffold for the development of advanced derivatives with tailored properties. Modern synthetic strategies enable precise modifications to the molecule, allowing researchers to fine-tune its electronic, steric, and pharmacokinetic characteristics for specific research targets.

Future design and synthesis efforts will likely focus on strategic modifications at several key positions of the parent molecule. For instance, the bromine atom at the 3-position of the benzoyl ring is a prime site for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a wide array of substituents. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives using Suzuki coupling with various aryl boronic acids demonstrates a viable and effective strategy for creating molecular diversity. mdpi.com This approach could be adapted to replace the bromine atom in this compound with different functional groups to probe specific biological interactions or modulate material properties.

Another avenue for creating advanced derivatives involves modifying the N-(2,6-dimethylphenyl) portion of the molecule. Altering the substitution pattern on this ring can influence the molecule's conformation and its ability to interact with biological targets. General procedures for synthesizing N-substituted benzamides often involve the reaction of an acid chloride with a corresponding amine. nanobioletters.com This fundamental reaction can be used to create a library of derivatives by starting with 3-bromobenzoyl chloride and reacting it with various substituted anilines.

The synthesis of N-(substituted-phenyl) benzamide (B126) derivatives has been shown to yield compounds with significant biological activities. nanobioletters.comresearchgate.net By systematically altering the substituents on either aromatic ring, researchers can develop a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective compounds for targeted research, such as enzyme inhibition or receptor binding.

Table 1: Potential Synthetic Strategies for Advanced Derivatives

| Reaction Type | Target Site | Potential Reagents | Objective |

|---|---|---|---|

| Suzuki Cross-Coupling | C-Br bond on the benzoyl ring | Aryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Introduce diverse aromatic or heteroaromatic groups to explore π-π stacking and other non-covalent interactions. |

| Buchwald-Hartwig Amination | C-Br bond on the benzoyl ring | Amines, Palladium catalyst, Ligand | Introduce nitrogen-containing functional groups to enhance solubility or create new hydrogen bonding sites. |

| Amidation | Amide bond formation | 3-bromobenzoyl chloride and various substituted anilines | Systematically modify the N-phenyl ring to probe steric and electronic effects on target binding. |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting molecular properties to designing novel synthetic pathways. researchgate.net For benzamide research, these computational tools offer unprecedented opportunities to accelerate discovery and optimization.

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new synthetic routes. cam.ac.uk This is particularly valuable for planning the synthesis of complex this compound derivatives, potentially reducing the number of failed experiments and saving significant time and resources. For example, ML algorithms can predict the most effective catalyst and reaction conditions for a specific Suzuki coupling reaction, a task that often requires extensive empirical screening. arxiv.org

Furthermore, AI is pivotal in drug discovery and development. researchgate.net Machine learning models can predict the three-dimensional structure of proteins, which is crucial for understanding their biological functions and designing molecules that can interact with them. researchgate.net For benzamides being investigated as potential pharmacophores, ML can screen virtual libraries of derivatives against a specific protein target, identifying candidates with the highest predicted binding affinity. This data-driven approach allows researchers to focus their synthetic efforts on the most promising molecules. The development of a chemical 'reactome' using high-throughput experiments combined with AI demonstrates a powerful platform for predicting chemical reactivity and speeding up the design of new drug candidates. cam.ac.uk

However, the success of AI in chemistry is highly dependent on the availability of large, high-quality datasets. arxiv.org A significant challenge is overcoming the limitation of low data, as many specific reaction types may not be extensively documented in the literature. cam.ac.uk Future efforts will likely involve the creation of curated databases of benzamide structures and their associated properties and reaction data to train more accurate and reliable ML models.

Application of Halogen Bonding in Molecular Design and Crystal Engineering

The bromine atom in this compound is not merely a synthetic handle but a key functional group that can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. jst.go.jpresearchgate.net This interaction is increasingly recognized as a powerful tool in molecular design, crystal engineering, and medicinal chemistry. researchgate.netacs.org

The strength and directionality of halogen bonds make them particularly useful for constructing well-defined supramolecular assemblies. acs.org In the solid state, these interactions can dictate the packing of molecules in a crystal lattice. Research on benzamide isomers has shown that the bromine atom plays a crucial role in forming intermolecular contacts, such as Br-Br and C-Br-π interactions, which guide crystal growth. jst.go.jpnih.gov For example, in one bromo-substituted benzamide isomer, Br-Br halogen bonds lead to the formation of unique triangular arrangements between molecules. jst.go.jp Understanding and controlling these interactions is fundamental to designing materials with desired physical properties, such as stability and solubility, which are critical in the pharmaceutical industry. rsc.org

In the context of drug design, the bromine atom can form halogen bonds with Lewis basic sites (e.g., oxygen or nitrogen atoms) in the active site of a protein. jst.go.jp Studies have shown that the bromine atom in certain benzamide-like molecules is key to their interactions with protein residues, with the geometry of the interaction depending on whether the halogen uses its electrophilic σ-hole or its nucleophilic π-region. nih.gov This dual nature provides a versatile mechanism for achieving high-affinity and selective ligand-protein binding. The hydrophobicity and tunable strength of halogen bonds offer unique advantages over the more traditional hydrogen bonds in designing targeted therapeutics. researchgate.netacs.org

Table 2: Comparison of Halogen and Hydrogen Bonds

| Feature | Halogen Bond | Hydrogen Bond |

|---|---|---|

| Directionality | Highly directional | Less directional (for single bonds) |

| Tunability | Strength scales with halogen polarizability (I > Br > Cl > F) | Dependent on electronegativity of donor and acceptor |

| Environment | Hydrophobic | Hydrophilic |

| Donor Atom | Halogen (e.g., Br) | Hydrogen attached to an electronegative atom (e.g., O, N) |

Source: researchgate.netacs.org

Challenges and Opportunities in Understanding Complex Benzamide Interactions at the Molecular Level

Despite significant advances, a complete understanding of the complex web of intermolecular interactions governing the behavior of benzamides remains a formidable challenge. The final structure and properties of a molecular crystal are determined by a delicate balance of multiple forces, including hydrogen bonds, halogen bonds, π-π interactions, and weaker van der Waals forces. rsc.orgresearchgate.net

One of the major challenges is predicting and controlling polymorphism—the ability of a compound to crystallize in multiple different forms. rsc.org Different polymorphs can have drastically different physical properties, which is a critical issue in the pharmaceutical industry. For benzamide itself, computational studies have shown that the preference for one polymorph over another arises from a subtle interplay between intermolecular attraction and intramolecular deformation. rsc.orgresearchgate.net Simply considering hydrogen bonding and π-π stacking in isolation is often insufficient to explain the observed crystal structures, highlighting the importance of interactions between the aromatic rings and the polar amide groups. rsc.org

The opportunity lies in leveraging advanced computational and experimental techniques to dissect these complex interactions. Dispersion-corrected density functional theory (DFT) calculations have proven valuable for rationalizing the subtle energy differences between polymorphs. rsc.orgresearchgate.net Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations can provide deeper insight into the dynamic nature of hydrogen bonds and other interactions in the solid state. mdpi.com

By combining these powerful computational tools with high-resolution structural analysis (e.g., X-ray diffraction), researchers can build more accurate models of molecular behavior. mdpi.com This in-depth understanding will not only help overcome challenges like polymorphism control but also create new opportunities. For instance, a detailed map of the interaction landscape around the this compound molecule could guide the rational design of co-crystals, where the compound is crystallized with another molecule to achieve improved properties. A thorough understanding of these molecular interactions is the ultimate key to unlocking the full potential of benzamides in materials science and medicine.

Q & A

Q. What are the common synthetic routes for 3-bromo-N-(2,6-dimethylphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 3-bromo-benzoic acid derivatives with 2,6-dimethylaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCl with DMAP in anhydrous DCM (0–5°C, 12–24 hrs) to minimize side reactions .

- Bromination : Electrophilic substitution using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C, 6 hrs) to ensure regioselectivity at the 3-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Lower temperatures during amidation reduce hydrolysis, while excess brominating agents improve substitution efficiency.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : H NMR (400 MHz, CDCl₃) should show characteristic signals:

- Aromatic protons (δ 7.2–8.1 ppm for benzamide),

- Methyl groups on the 2,6-dimethylphenyl moiety (δ 2.3 ppm, singlet) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peak [M+H]⁺ at m/z 318.03 .

- X-ray Crystallography : For definitive confirmation of regiochemistry, single-crystal analysis resolves ambiguities in bromine positioning .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 1–100 µM, 48 hrs incubation) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP concentration: 10 µM, 30-min incubation) .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability; logP values >3 suggest lipophilicity challenges .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Replication : Conduct assays across multiple labs to rule out protocol variability (e.g., cell passage number, serum concentration) .

- Target Engagement Validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., if activity persists in EGFR⁻/⁻ cells, off-target effects are likely) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., demethylation or bromine displacement) .

Q. What theoretical frameworks guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Substituents at the 5-position of the benzamide ring show improved binding in silico .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to identify steric clashes caused by 2,6-dimethyl groups .

- Free-Wilson Analysis : Deconstruct contributions of bromine and methyl groups to activity; bromine’s electronegativity enhances hydrogen bonding in kinase pockets .

Q. How can researchers integrate process engineering principles to scale up synthesis sustainably?

- Methodological Answer :

- Green Chemistry Metrics : Optimize E-factor by replacing DMF with cyclopentyl methyl ether (CPME) in bromination steps, reducing waste .

- Flow Chemistry : Continuous amidation in microreactors (residence time: 30 min, 80°C) improves reproducibility and reduces batch variability .

- Membrane Separation : Use nanofiltration (MWCO 500 Da) to recover unreacted starting materials, achieving >90% solvent recycling .

Q. What interdisciplinary approaches address the compound’s limited aqueous solubility?

- Methodological Answer :

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility via hydrogen-bond networks; PXRD confirms stability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 20 kHz, 5 min) to achieve sustained release (tested via dialysis in PBS) .

- Proteomics Profiling : Identify serum proteins (e.g., albumin) that bind the compound, altering bioavailability; use SPR to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.